molecular formula C₂₇H₃₀O₁₄ B049544 Vitexin 2''-O-rhamnoside CAS No. 64820-99-1

Vitexin 2''-O-rhamnoside

Cat. No. B049544
CAS RN: 64820-99-1
M. Wt: 578.5 g/mol
InChI Key: LYGPBZVKGHHTIE-NQQFNCMQSA-N
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Description

Vitexin 2''-O-rhamnoside is a flavonoid glycoside found in various plants, including the leaves of Crataegus pinnatifida (Hawthorn) and Acer palmatum. It possesses several bioactive properties, including antioxidation, anti-inflammation, anti-cancer, neuron-protection, and cardio-protection. Other beneficial health effects such as fat reduction, glucose metabolism improvement, and hepatoprotection have also been reported (Peng et al., 2020).

Synthesis Analysis

The enzymatic reaction involving S-adenosyl-L-methionine (SAM) and Vitexin 2''-O-rhamnoside, catalyzed by O-methyltransferase in oat primary leaves, has been studied to understand its biosynthetic pathway. The enzyme specifically methylates the A-ring 7-hydroxyl group of Vitexin 2''-O-rhamnoside, suggesting it as the final step in the biosynthesis of 7-O-methylvitexin 2''-O-rhamnoside in oats (Knogge & Weissenböck, 1984).

Molecular Structure Analysis

Vitexin 2''-O-rhamnoside's molecular structure has been characterized through various analytical techniques, including RP-HPLC with UV photodiode array detection, indicating its presence in significant amounts in hawthorn leaves (Cheng et al., 2007). Its structure, as apigenin-8-C-beta-D-glucopyranoside, has also been isolated from Acer palmatum leaves, showcasing its potential for anti-aging applications (Kim et al., 2005).

Chemical Reactions and Properties

Vitexin 2''-O-rhamnoside's chemical properties, including its reactivity and interactions with other compounds, have been explored through its role in enhancing the cytotoxicity of other compounds in cancer cells, indicating a synergistic effect that could be beneficial for chemopreventive strategies (Farabegoli et al., 2017).

Physical Properties Analysis

Its absorption and metabolism in rats have been studied, revealing insights into its pharmacokinetics, including low oral bioavailability, which is attributed to significant first-pass metabolism in the intestine. This highlights the compound's physical and biological interaction within living systems (Gao et al., 2016).

Chemical Properties Analysis

Vitexin 2''-O-rhamnoside exhibits potent antioxidative effects, as evidenced by its ability to scavenge free radicals and protect cells from oxidative stress-induced apoptosis. This activity is crucial for its protective effects in various biological contexts, including reducing oxidative stress in human adipose-derived stem cells and protecting against myocardial ischemia/reperfusion injury in rats (Wang et al., 2015).

Scientific Research Applications

  • Anti-Proliferative and Pigmentation Inhibition : A study found that ethyl acetate extract and vitexin-2''-O-rhamnoside from Crataegus azarolus leaves exhibit significant anti-proliferative activity against B16F10 melanoma cells and inhibit melanin synthesis, indicating potential benefits for the treatment of hyperpigmentation (Mustapha et al., 2015).

  • Anti-Oxidative and Anti-Apoptotic Effects : Another study reported that vitexin-2′′-O-rhamnoside and vitexin-4′′-O-glucoside demonstrate anti-oxidative and anti-apoptotic effects on human adipose-derived stem cells exposed to hydrogen peroxide (Wei et al., 2014).

  • Separation and Purification Methodology : Research has developed a method for the effective separation of vitexin-4′′-O-glucoside and vitexin-2′′-O-rhamnoside from hawthorn leaves, offering a promising approach for large-scale purification of these flavonoids (Li et al., 2015).

  • Cardioprotective Effects : Vitexin has been found to reduce myocardial ischemia/reperfusion injury in rats by regulating mitochondrial dysfunction and apoptosis (Xue et al., 2020).

  • Enhancement of Intestinal Absorption : A study indicated that certain surfactants can enhance the absorption of vitexin-2′′-O-rhamnoside in the upper and lower intestine of rats (Huan, 2008).

  • Presence in Common Oats : Vitexin-2-O-rhamnoside, a marker constituent in common oats, is mainly found in leaves and stems, with a higher concentration in panicles (Gavrilin et al., 2007).

  • Excretion Study : This compound is primarily excreted as a prototype in mice after oral and intravenous administration, with biliary and renal excretions as the major elimination pathways (An et al., 2012).

  • Neuroprotective Effects : Vitexin has shown protective effects against cerebral ischemia/reperfusion injury in mice by modulating mitogen-activated protein kinase and apoptosis signaling pathways (Wang et al., 2015).

Safety And Hazards

Vitexin 2’'-O-rhamnoside is considered toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a risk of serious damage to health by prolonged exposure . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Both Vitexin 2’'-O-rhamnoside and isovitexin contribute to the protection against H2O2-mediated oxidative stress damage and could be safely used for a wide range of concentrations . Future research should corroborate compound effects in human cell culture models, as prior studies are often limited to non-human tissues .

properties

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGPBZVKGHHTIE-HUBYJIGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215119
Record name Vitexin-2''-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitexin 2''-O-rhamnoside

CAS RN

64820-99-1
Record name Vitexin 2′′-O-rhamnoside
Source CAS Common Chemistry
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Record name Vitexin 2''-o-rhamnoside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064820991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitexin-2''-rhamnoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 8-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)
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Record name VITEXIN 2''-O-RHAMNOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
CH Wang, YX Wang, HJ Liu - Journal of pharmaceutical analysis, 2011 - Elsevier
… The UV max of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside and vitexin is 270 nm … of rutin and hyperoside are much less than those of vitexin-2″-O-rhamnoside and vitexin-2″-O-…
Number of citations: 52 www.sciencedirect.com
Y Wang, W Ni, X Jin, J Li, Y Yu - European journal of pharmacology, 2022 - Elsevier
… Vitexin-2-O-rhamnoside (VR) is an important active substance in hawthorn, which is widely used as a food or functional food raw material; however, its immunomodulatory activities …
Number of citations: 7 www.sciencedirect.com
W Zhang, M Xu, C Yu, G Zhang, X Tang - Journal of Chromatography B, 2010 - Elsevier
… Vitexin-2″-O-rhamnoside, vitexin and rutin were purchased from the National Institute for the Control of Pharmaceutical and Biological Products (100%, Beijing, China). Vitexin-4″-O-…
Number of citations: 52 www.sciencedirect.com
E Martino, S Collina, D Rossi, D Bazzoni… - Phytochemical …, 2008 - Wiley Online Library
… of hyperoside, vitexin and vitexin-2′′-O-rhamnoside. The phytocomponents were … of hyperoside, vitexin and vitexin-2′′-O-rhamnoside in raw plant extracts was developed. …
S Cheng, F Qiu, J Huang, J He - Journal of Separation Science, 2007 - Wiley Online Library
RP‐HPLC with UV photodiode array detection (UV‐DAD) was developed and validated for the simultaneous determination of vitexin‐2′′‐O‐glucoside, vitexin‐2′′‐O‐rhamnoside, …
W Wei, X Ying, W Zhang, Y Chen, A Leng… - Journal of Pharmacy …, 2014 - academic.oup.com
Objectives Vitexin-2″-O-rhamnoside (VOR) and vitexin-4″-O-glucoside (VOG) are the two main flavonoid glycosides of the leaves of Cratagus pinnatifida Bge. var. major NE Br. that …
Number of citations: 40 academic.oup.com
X Ying, X Lu, X Sun, X Li, F Li - Talanta, 2007 - Elsevier
… electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) method was developed for the determination and pharmacokinetic study of vitexin-2″-O-rhamnoside (VOR) in …
Number of citations: 36 www.sciencedirect.com
G Ma, XH Jiang, Z Chen, J Ren, CR Li… - Journal of pharmaceutical …, 2007 - Elsevier
The present study was to investigate the pharmacokinetics of the two similar flavonoid glycosides, vitexin-4″-O-glucoside (VGL) and vitexin-2″-O-rhamnoside (VRH) in rats after …
Number of citations: 45 www.sciencedirect.com
S Prinz, A Ringl, A Huefner, E Pemp… - Chemistry & …, 2007 - Wiley Online Library
… Six flavonoids were identified as vitexin‐2″‐O‐rhamnoside (1), vitexin (2), isovitexin (3), rutin (4), hyperoside (5), and isoquercitrin (6). Besides the verification of the main compounds …
Number of citations: 86 onlinelibrary.wiley.com
F Han, Y Guo, H Gu, F Li, B Hu, L Yang - Journal of Chromatography B, 2016 - Elsevier
… An alkyl polyglycoside (APG) surfactant was used in ultrasonic-assisted extraction to effectively extract vitexin-2″-O-rhamnoside (VOR) and vitexin (VIT) from Crataegus pinnatifida …
Number of citations: 23 www.sciencedirect.com

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